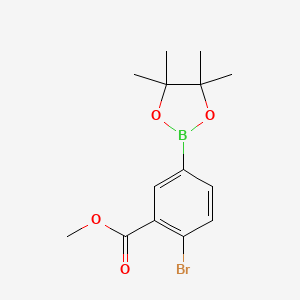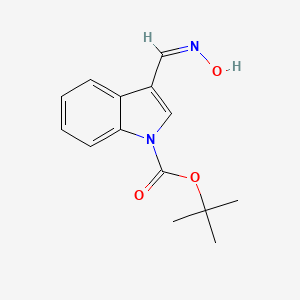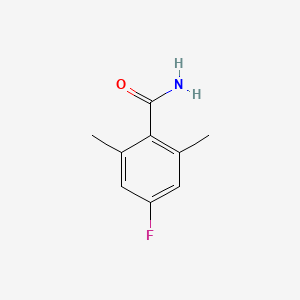![molecular formula C31H24NO2P B6319148 5-[(11aR)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-yl]-5H-dibenz[b,f]azepine, 98% CAS No. 1361055-04-0](/img/structure/B6319148.png)
5-[(11aR)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-yl]-5H-dibenz[b,f]azepine, 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-[(11aR)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-5-yl]-5H-dibenz[b,f]azepine, 98%” is a chiral phosphoric acid catalyst . It is used for a variety of enantioselective transformations, especially for carbon-carbon and carbon-heteroatom bond-forming reactions .
Chemical Reactions Analysis
As a chiral phosphoric acid catalyst, this compound is used in a variety of enantioselective transformations . These include carbon-carbon and carbon-heteroatom bond-forming reactions .Scientific Research Applications
Chemical Synthesis and Characterization
5-[(11aR)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-yl]-5H-dibenz[b,f]azepine, as part of the 5H-dibenz[b,f]azepine family, is involved in various chemical synthesis and characterization studies. For example, improved methods for synthesis, including formylation and dichloro-cyclopropanation, have been described to yield specific derivatives of this compound (Kawashima et al., 1978). Additionally, advancements in synthesis processes, such as the creation of 5H-dibenz[b,f]azepine-5-carboxamide intermediates, highlight its importance in fields like genetic engineering and material science (Chen Ying-qi, 2008).
Pharmacological Implications
Despite the exclusion of direct drug usage, the pharmacological relevance of 5H-dibenz[b,f]azepine derivatives is noteworthy. Certain derivatives have been selected for clinical tests based on their antiarrhythmic activities (Wunderlich et al., 1985). Additionally, the compound's role in synthesizing key intermediates for pharmaceutically active compounds, including antidepressants like imipramine, highlights its significance in drug development (Jørgensen et al., 1999).
Antioxidant Properties
Research has explored the antioxidant properties of 5H-dibenz[b,f]azepine derivatives. Novel derivatives containing different aminophenols have demonstrated significant antioxidant activities across various assays, indicating their potential in combating oxidative stress-related disorders (Vijay Kumar & Naik, 2010).
Neuroprotective and HDAC Inhibitor Potential
The derivatives of 5H-dibenz[b,f]azepine have shown promise as histone deacetylase (HDAC) inhibitors with potential therapeutic effects on vascular cognitive impairment. Certain synthesized hydroxamates have demonstrated an ability to improve cerebral blood flow, attenuate cognitive impairment, and exhibit neuroprotective properties in vivo (Kaur et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
11-(4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)benzo[b][1]benzazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24NO2P/c1-3-11-25-21(7-1)15-16-22-8-2-4-12-26(22)32(25)35-33-27-13-5-9-23-17-19-31(29(23)27)20-18-24-10-6-14-28(34-35)30(24)31/h1-16H,17-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSOPRPHECDVRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC23CCC4=C2C(=CC=C4)OP(OC5=CC=CC1=C35)N6C7=CC=CC=C7C=CC8=CC=CC=C86 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(11AS)-5-(4,5,6,7-tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)-5H-dibenzo[b,f]azepine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(11bR)-2,6-Bis([1,1'-biPh]-4-yl)-octahydro-4-HO-4-oxide-diNaph[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6319136.png)



![Propyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319176.png)

![(11bS)-4-Hydroxy-2,6-bis(5'-ph[1,1':3',1''-terph]-2'-yl)-4-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepinoxide, 98%, (99% ee)](/img/structure/B6319183.png)
